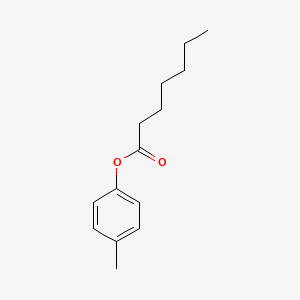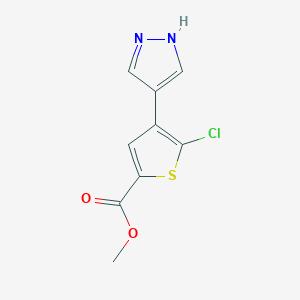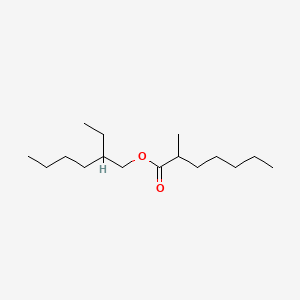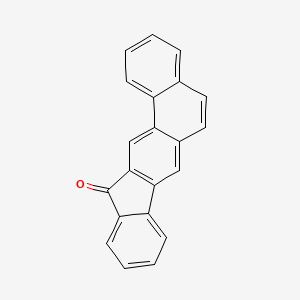
12H-Indeno(1,2b)phenanthren-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12H-Indeno(1,2b)phenanthren-12-one: is a polycyclic aromatic ketone with the molecular formula C21H12O This compound is characterized by its complex structure, which includes multiple fused aromatic rings
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 12H-Indeno(1,2b)phenanthren-12-on umfasst in der Regel mehrstufige organische Reaktionen. Ein übliches Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. So kann die Herstellung beispielsweise die Verwendung von palladiumkatalysierten Kupplungsreaktionen, gefolgt von Cyclisierungs- und Oxidationsschritten, umfassen .
Industrielle Produktionsverfahren: Obwohl detaillierte industrielle Produktionsverfahren für 12H-Indeno(1,2b)phenanthren-12-on nicht umfassend dokumentiert sind, würde der allgemeine Ansatz wahrscheinlich skalierbare Versionen der Laborsynthesemethoden umfassen. Dies könnte die Verwendung von Durchflussreaktoren und optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 12H-Indeno(1,2b)phenanthren-12-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol oder andere funktionelle Gruppen umwandeln.
Substitution: Aromatische Substitutionsreaktionen können verschiedene Substituenten an die aromatischen Ringe einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen können Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) verwenden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise bei der Oxidation Carbonsäuren oder Chinone entstehen, während durch Reduktion Alkohole entstehen können.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird 12H-Indeno(1,2b)phenanthren-12-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es wertvoll für die Untersuchung von Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden .
Biologie und Medizin: Die Forschung in Biologie und Medizin untersucht das Potenzial dieser Verbindung in der Arzneimittelentwicklung. Seine polycyclische Struktur kann mit biologischen Zielstrukturen interagieren und bietet Möglichkeiten für therapeutische Anwendungen.
Industrie: Im Industriesektor könnte 12H-Indeno(1,2b)phenanthren-12-on bei der Herstellung von fortschrittlichen Materialien wie organischen Halbleitern und Leuchtdioden (LEDs) verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 12H-Indeno(1,2b)phenanthren-12-on beinhaltet seine Interaktion mit molekularen Zielstrukturen über seine aromatischen Ringe und die Ketongruppe. Diese Interaktionen können verschiedene biochemische Pfade beeinflussen, abhängig von der jeweiligen Anwendung. So kann die Verbindung bei der Arzneimittelentwicklung beispielsweise an Enzyme oder Rezeptoren binden und deren Aktivität modulieren .
Wirkmechanismus
The mechanism of action of 12H-Indeno(1,2b)phenanthren-12-one involves its interaction with molecular targets through its aromatic rings and ketone group. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug development, the compound might bind to enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
12H-Indeno[1,2-b]phenanthren: Diese Verbindung teilt eine ähnliche Kernstruktur, aber es fehlt ihr die Ketongruppe.
Phenanthren: Ein einfacherer polycyclischer aromatischer Kohlenwasserstoff mit drei kondensierten Benzolringen.
Fluorenon: Ein weiteres polycyclisches Keton mit einer anderen Anordnung von aromatischen Ringen.
Einzigartigkeit: 12H-Indeno(1,2b)phenanthren-12-on ist aufgrund seiner spezifischen Anordnung von kondensierten Ringen und dem Vorhandensein einer Ketongruppe einzigartig.
Eigenschaften
CAS-Nummer |
86854-00-4 |
|---|---|
Molekularformel |
C21H12O |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
pentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one |
InChI |
InChI=1S/C21H12O/c22-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)21/h1-12H |
InChI-Schlüssel |
TWYPWKPLRUIETK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=O)C5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
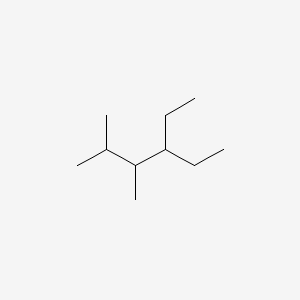
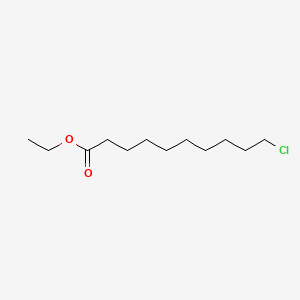
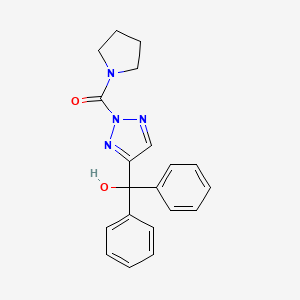
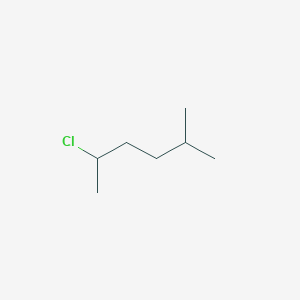
![[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol](/img/structure/B12641346.png)
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-](/img/structure/B12641350.png)

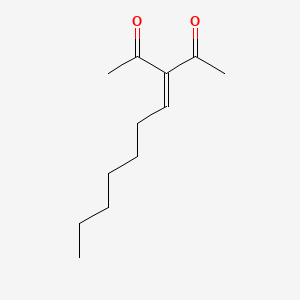

![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
